REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6](C)[CH:5]=[CH:4][N+:3]=1[O-].[CH3:10][C:11]([O:13]C(C)=O)=[O:12]>>[C:11]([O:13][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)(=[O:12])[CH3:10]
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Name
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|
Quantity
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4.47 g
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Type
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reactant
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Smiles
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CC1=[N+](C=CC(=C1)C)[O-]
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Name
|
|
Quantity
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11 mL
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Type
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reactant
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Smiles
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CC(=O)OC(=O)C
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Name
|
|
Quantity
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108 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at 110° C. for 1 hour and 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Excess reagent was evaporated
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Reaction Time |
15 min |
Name
|
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Type
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product
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Smiles
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C(C)(=O)OCC1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |